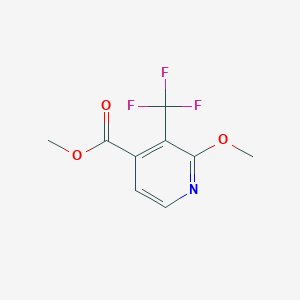

Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Descripción

Propiedades

IUPAC Name |

methyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-7-6(9(10,11)12)5(3-4-13-7)8(14)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQRWHOVWJVLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate typically involves the esterification of 2-methoxy-3-(trifluoromethyl)isonicotinic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its potential biological activities and interactions with biomolecules.

Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

Industry: This compound is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural features and similarities between Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate and related compounds, based on CAS registry data and synthetic analogs:

| Compound Name | CAS No. | Key Substituents | Similarity Score | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 2-(trifluoromethyl)isonicotinate | 588702-68-5 | Trifluoromethyl (C3), methyl ester (C4) | 0.74 | ~205.1 |

| 2-Trifluoromethylnicotinic acid | 131747-43-8 | Trifluoromethyl (C2), carboxylic acid | 0.77 | ~191.1 |

| (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid | 1005174-17-3 | Trifluoromethyl (C6), acrylic acid | 0.76 | ~273.2 |

| This compound | N/A | Methoxy (C2), trifluoromethyl (C3), methyl ester (C4) | — | ~235.1 (estimated) |

Notes:

Stability and Functional Performance

- Storage Stability : While direct data on this compound are lacking, structurally related pyrazines (e.g., 2-methoxy-3-(2-methylpropyl) pyrazine) exhibit stability declines during storage, with residual concentrations dependent on substituent bulkiness . This suggests that the trifluoromethyl group’s steric bulk may enhance stability compared to smaller substituents.

- Biological Activity: Trifluoromethylpyridine derivatives, such as triflusulfuron methyl ester (CAS 95497-52-0), are potent herbicides due to sulfonylurea moieties and fluorine-enhanced binding to acetolactate synthase .

Research Findings and Data Gaps

- Synthetic Yields: Analogous compounds like 3ao achieve yields up to 71% under optimized photochemical conditions, whereas non-fluorinated analogs (e.g., 3an) yield ~58% . This highlights the efficiency of fluorinated intermediates in radical-mediated reactions.

- Spectroscopic Data : ¹H NMR signals for methyl isonicotinate derivatives typically appear at δ 2.5–3.5 ppm (methyl esters) and δ 6.5–8.5 ppm (pyridine protons), as observed in 3ao and 3an .

Actividad Biológica

Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the compound's biological activity, mechanism of action, and its implications in various research fields, including medicinal and industrial applications.

This compound features a unique structure characterized by a methoxy group and a trifluoromethyl group, which enhance its lipophilicity and reactivity with biological macromolecules. The molecular formula is , and its molecular weight is approximately 251.2 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Receptor Binding : The trifluoromethyl group enhances binding affinity to hydrophobic sites on proteins, while the methoxy group can form hydrogen bonds, influencing the compound's specificity and activity against various receptors.

- Enzyme Modulation : The compound may act as an enzyme inhibitor or activator, affecting metabolic pathways relevant to disease processes.

- Gene Expression Influence : It has been suggested that this compound can modulate gene expression, contributing to its therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities. In vitro studies have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Mouse TLX5 Lymphoma Cells | 1.5 |

| Human Leukemia Cells (CEM) | 0.13 |

| Ehrlich’s Ascites Carcinoma | Varies |

These findings suggest that the compound could be a lead candidate for developing new anticancer therapies .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory potential. It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Case Studies

- Study on Cytotoxicity : A study conducted on hybrid compounds incorporating this compound showed significant cytotoxicity against cancer cells, indicating its potential as a therapeutic agent in oncology .

- Mechanistic Insights : Another research effort highlighted how the compound interacts with specific proteins involved in cancer progression, leading to reduced cell viability in treated cell lines.

Applications in Medicine and Industry

This compound is being explored for multiple applications:

- Pharmaceutical Development : Its unique properties make it a valuable lead compound for developing drugs targeting various diseases, particularly cancer and inflammatory disorders.

- Agrochemical Production : The compound is also used as an intermediate in synthesizing agrochemicals, benefiting from its chemical stability and reactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-methoxy-3-(trifluoromethyl)isonicotinate?

- Methodological Answer : Synthesis typically involves brominated precursors like methyl 2-bromo-3-(trifluoromethyl)isonicotinate, where methoxy substitution is achieved via nucleophilic aromatic substitution. Reaction conditions include anhydrous tetrahydrofuran (THF) as a solvent, triethylamine to neutralize byproducts, and purification via silica gel column chromatography. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which characterization techniques are critical for verifying structural integrity?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions and coupling patterns, high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to identify ester and trifluoromethyl groups. Liquid chromatography-mass spectrometry (LC-MS) is essential for assessing purity and detecting intermediates/byproducts .

Q. What are the storage and handling protocols for this compound?

- Methodological Answer : Store in sealed, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Use gloveboxes for moisture-sensitive steps. Safety data for analogous fluorinated esters suggest avoiding direct skin contact due to potential irritancy .

Advanced Research Questions

Q. How can researchers optimize substitution reactions involving the trifluoromethyl group?

- Methodological Answer : Optimize methoxide nucleophile concentration and reaction time to maximize yield. Employ excess triethylamine to scavenge HBr, improving reaction efficiency. Computational modeling (e.g., DFT) predicts steric and electronic effects of the trifluoromethyl group, guiding solvent selection (e.g., polar aprotic solvents) and temperature control .

Q. How to resolve conflicting NMR data in fluorinated isonicotinate derivatives?

- Methodological Answer : Overlapping signals from fluorine coupling can be resolved using deuterated solvents and 2D NMR techniques (e.g., HSQC, HMBC). Variable-temperature NMR reduces line broadening caused by fluorine’s quadrupolar relaxation. Compare experimental data with simulated spectra from computational tools like ACD/Labs .

Q. What strategies mitigate byproduct formation during acylation or sulfonylation steps?

- Methodological Answer : Use slow addition of acylating agents to control exothermic reactions. Employ scavengers like molecular sieves to absorb moisture. Gradient elution in column chromatography (e.g., hexane/ethyl acetate) separates byproducts. LC-MS tracking identifies side products early, enabling mid-reaction adjustments .

Q. How can computational methods predict reactivity in trifluoromethylated systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to evaluate steric hindrance and electron-withdrawing effects. Molecular docking studies predict interactions with biological targets, aiding in rational design of derivatives for pharmacological studies .

Data Contradiction and Validation

Q. How to validate purity discrepancies reported in literature for this compound?

- Methodological Answer : Cross-validate purity using orthogonal methods: combine HPLC with diode-array detection (DAD) for UV-active impurities and quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene). Compare retention times and spectral data with authentic samples synthesized via independent routes .

Q. What experimental controls are essential for reproducibility in multi-step syntheses?

- Methodological Answer : Include negative controls (e.g., omitting catalysts) to confirm reaction necessity. Use deuterated analogs to track reaction progress via isotopic labeling. Document solvent batch variability (e.g., THF peroxide levels) and precursor purity (≥95%) to minimize confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.